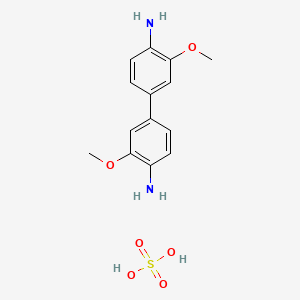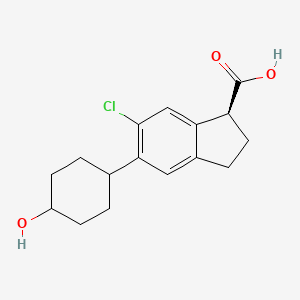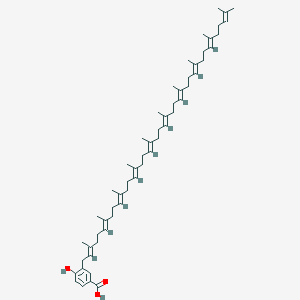
Dianisidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Highly toxic compound which can cause skin irritation and sensitization. It is used in manufacture of azo dyes.
Scientific Research Applications
Antioxidant Response Measurement
Dianisidine sulfate is used in a novel, fully automated method for measuring total antioxidant response (TAR) against potent free radical reactions. This method monitors the absorbance of colored dianisidyl radicals to determine the TAR in various samples, including serum. It provides a simple and inexpensive way to measure TAR against potent free radical reactions (Erel, 2004).
Peroxidase Oxidation Studies
Studies have explored the peroxidase oxidation of o-dianisidine in the presence of sodium dodecyl sulfate (SDS). This research has found that SDS stabilizes intermediates formed in the peroxidase oxidation of o-dianisidine, contributing to a better understanding of the electrostatic interactions involved in these reactions (Kireyko, Veselova, & Shekhovtsova, 2006).
Serum Ceruloplasmin Measurement
This compound is utilized in a method for determining serum ceruloplasmin from its oxidase activity. This method, which uses o-dianisidine dihydrochloride as a substrate, forms a stable product measured at a specific wavelength, providing a reliable way to assess ceruloplasmin levels in serum (Schosinsky, Lehmann, & Beeler, 1974).
Serum Haptoglobin Electrophoresis
O-dianisidine is used to stain serum haptoglobin in a method involving electrophoresis using cellulose acetate. This method offers an alternative to using benzidine, maintaining specificity without the associated carcinogenic risks (Compton, Mcclure, & Bonderman, 1976).
DNA Sensor for O-Dianisidine
O-Dianisidine has been applied in the development of a DNA sensor. This sensor uses square wave voltammetry for the determination of o-dianisidine, highlighting its potential application in areas where specific detection of this compound is crucial (Jasnowska, Ligaj, Stupnicka, & Filipiak, 2004).
Properties
CAS No. |
56436-30-7 |
|---|---|
Molecular Formula |
C14H18N2O6S |
Molecular Weight |
342.37 g/mol |
IUPAC Name |
4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;sulfuric acid |
InChI |
InChI=1S/C14H16N2O2.H2O4S/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
FLEWUPIINGXQFU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |
| 56436-30-7 | |
Related CAS |
119-90-4 (Parent) |
Synonyms |
3,3' Dimethoxybenzidine 3,3'-Dimethoxybenzidine Dianisidine Dianisidine Dihydrochloride Dianisidine Hydrochloride Dianisidine Sulfate Dihydrochloride, Dianisidine Hydrochloride, Dianisidine O Dianisidine O-Dianisidine Sulfate, Dianisidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)




![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)

![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)


